p38 MAPK-IN-6

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

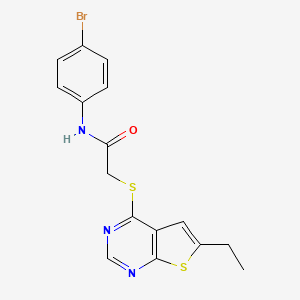

N-(4-bromophenyl)-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14BrN3OS2/c1-2-12-7-13-15(18-9-19-16(13)23-12)22-8-14(21)20-11-5-3-10(17)4-6-11/h3-7,9H,2,8H2,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFEJDBPAOJGWDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(S1)N=CN=C2SCC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14BrN3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific public domain information is available for a molecule designated "p38 MAPK-IN-6". This guide provides a comprehensive overview of the mechanism of action for well-characterized p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors, serving as a technical reference for understanding how this class of molecules functions.

Executive Summary

The p38 MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] Its dysregulation is implicated in a host of human diseases, particularly chronic inflammatory conditions and cancer.[2] Small molecule inhibitors targeting p38 MAPK, especially the p38α isoform, have been a major focus of drug discovery efforts for decades. These inhibitors function primarily by blocking the kinase activity of p38, thereby preventing the phosphorylation of downstream substrates and interrupting the inflammatory cascade. This guide details the molecular mechanism of p38 MAPK inhibition, presents key biochemical and cellular data for representative compounds, outlines common experimental protocols, and visualizes the underlying biological and experimental workflows.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade.[1] It is initiated by a wide range of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β) and cellular stressors (e.g., UV radiation, osmotic shock).[3] These stimuli activate a MAP Kinase Kinase Kinase (MAPKKK), such as TAK1 or ASK1.[4] The MAPKKK then phosphorylates and activates a MAP Kinase Kinase (MAPKK), predominantly MKK3 and MKK6 for this pathway.[4] Finally, MKK3/MKK6 dually phosphorylate a conserved Threonine-Glycine-Tyrosine (TGY) motif in the activation loop of p38 MAPK, leading to its full activation.[4]

Once activated, p38 MAPK phosphorylates a diverse array of downstream targets, including other protein kinases (e.g., MAPKAPK-2/MK2) and transcription factors (e.g., ATF2, MEF2C).[3][5] This phosphorylation cascade ultimately regulates the expression of numerous genes, including those for pro-inflammatory cytokines, driving cellular responses like inflammation, apoptosis, and cell cycle arrest.[3]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

An In-Depth Technical Guide to the Discovery and Synthesis of p38 MAPK-IN-6

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and synthesis of p38 MAPK-IN-6, a novel inhibitor of the p38 mitogen-activated protein kinase. This compound, also identified as compound c47 , emerged from a ligand-based virtual screening effort aimed at identifying new chemical scaffolds for p38 MAPK inhibition. This document provides a comprehensive overview of the discovery process, including the virtual screening workflow, and outlines the available biological data. While a detailed synthetic protocol from the primary literature remains to be fully elucidated, a plausible synthetic route is proposed based on related chemical syntheses. This guide also includes established experimental protocols for assessing the activity of p38 MAPK inhibitors, providing a framework for the evaluation of this compound and its analogs.

Introduction: The Role of p38 MAPK in Disease and Drug Discovery

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a central role in the cellular response to a wide array of external and internal stimuli, including inflammatory cytokines, osmotic shock, and oxidative stress.[1] The p38 MAPK signaling cascade is a key regulator of inflammatory processes, primarily through its control of the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] Dysregulation of the p38 MAPK pathway has been implicated in a multitude of human diseases, including rheumatoid arthritis, inflammatory bowel disease, chronic obstructive pulmonary disease (COPD), and various cancers.[3][4]

The critical role of p38 MAPK in inflammation has made it an attractive target for therapeutic intervention. The discovery of small molecule inhibitors of p38 MAPK has been an area of intense research for several decades, leading to the development of numerous compounds, some of which have advanced into clinical trials. These inhibitors typically target the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby attenuating the inflammatory response.

Discovery of this compound (Compound c47)

This compound (compound c47 ) was identified through a sophisticated virtual screening campaign designed to uncover novel chemical structures with inhibitory activity against p38 MAPK.[3] The discovery process eschewed traditional high-throughput screening in favor of a ligand-based virtual screening approach, leveraging the known pharmacophore of existing p38 MAPK inhibitors.

Virtual Screening Workflow

The identification of this compound was the result of a multi-step virtual screening process. This workflow was designed to efficiently filter a large chemical database to identify a small subset of diverse compounds with a high probability of biological activity.

The process began with a library of 1.2 million commercially available compounds. This library was screened using FieldScreen, a ligand-based virtual screening technology that compares the molecular fields of database compounds to those of known active molecules. Compounds with a high degree of field similarity to known p38 MAPK inhibitors were selected as initial hits. A crucial step in this process was the explicit exclusion of any compounds that shared a common chemical scaffold with previously reported p38 inhibitors, ensuring the novelty of the identified hits. From this refined list, 58 diverse compounds were chosen for biological evaluation.[3]

Synthesis of this compound

While the primary publication by Cheeseright et al. does not provide a detailed experimental synthesis for compound c47 (this compound), a plausible synthetic route can be proposed based on the synthesis of structurally related thieno[2,3-d]pyrimidine derivatives. The chemical name for this compound is 2-((5-ethyl-6H-thieno[2,3-d]pyrimidin-4-yl)thio)-N-(4-bromophenyl)acetamide.

A potential synthetic pathway would likely involve a multi-step process, beginning with the construction of the core thieno[2,3-d]pyrimidine ring system, followed by the introduction of the acetamide side chain.

A likely approach would utilize a four-component reaction of a ketone, ethyl cyanoacetate, elemental sulfur, and formamide to construct the thieno[2,3-d]pyrimidin-4(3H)-one core.[5] Subsequent functionalization at the 4-position to introduce a leaving group, followed by reaction with a thiol, and finally amide coupling with 4-bromoaniline would yield the target molecule.

Biological Activity and Data Presentation

The initial biological screening of the 58 compounds identified through virtual screening revealed that 11 of these compounds (a 19% hit rate) exhibited greater than 20% inhibition of p38 MAPK at a concentration of 10 µM.[3] this compound (compound c47 ) was among these initial hits.

Table 1: Biological Activity of this compound (c47)

| Compound Name | Identifier | Target | Assay Concentration (µM) | Percent Inhibition (%) | Reference |

| This compound | c47 | p38 MAPK | 10 | 14 | [6] |

Note: There is a discrepancy in the reported inhibition value between the primary literature (Cheeseright et al., >20%) and the supplier (MedchemExpress, 14%). The value from the primary source is generally considered more reliable.

Further optimization of two distinct chemical series from the initial hits led to the development of a lead compound with a pIC50 of 6.4.[3]

Experimental Protocols

Detailed experimental protocols for the specific assays used in the Cheeseright et al. study are not fully available in the public domain without access to the full-text article. However, standard and widely accepted protocols for assessing p38 MAPK activity are provided below as a reference for researchers working with this compound or similar inhibitors.

In Vitro p38α MAPK Biochemical Kinase Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant p38α MAPK.

Principle: The assay quantifies the phosphorylation of a substrate, typically Activating Transcription Factor 2 (ATF2), by p38α MAPK. The amount of phosphorylated ATF2 is then measured, often via an immunoassay.

Materials:

-

Recombinant active p38α MAPK (human)

-

Recombinant ATF2 protein (human)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP solution

-

Primary antibody: Rabbit anti-phospho-ATF2 (Thr71)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare serial dilutions of the test compound in Kinase Assay Buffer.

-

In a microplate, add the diluted test compound, recombinant p38α MAPK, and the ATF2 substrate.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Perform a Western blot using the anti-phospho-ATF2 antibody to detect the phosphorylated substrate.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.[3][7]

Cell-Based Assay for p38 MAPK Inhibition: TNF-α Release in LPS-Stimulated Cells

This assay measures the ability of a compound to inhibit p38 MAPK activity within a cellular context by quantifying the release of the pro-inflammatory cytokine TNF-α.

Principle: Lipopolysaccharide (LPS) stimulates immune cells (e.g., peripheral blood mononuclear cells - PBMCs, or the THP-1 monocytic cell line) to produce and release TNF-α in a p38 MAPK-dependent manner. An inhibitor of p38 MAPK will reduce the amount of TNF-α released into the cell culture supernatant.

Materials:

-

Human PBMCs or THP-1 cells

-

Lipopolysaccharide (LPS)

-

Test compound (e.g., this compound) dissolved in DMSO

-

Cell culture medium

-

Human TNF-α ELISA kit

Procedure:

-

Plate the cells in a 96-well plate and pre-incubate with serial dilutions of the test compound for a defined period (e.g., 1 hour).

-

Stimulate the cells with LPS to induce TNF-α production.

-

Incubate the cells for a specified time (e.g., 4-24 hours).

-

Centrifuge the plate to pellet the cells and collect the supernatant.

-

Quantify the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release and determine the IC50 value.[8][9]

Signaling Pathways and Visualization

The p38 MAPK signaling pathway is a multi-tiered cascade that translates extracellular signals into a cellular response. The pathway is initiated by various stress stimuli that activate a MAP kinase kinase kinase (MAP3K), which in turn phosphorylates and activates a MAP kinase kinase (MAP2K). The activated MAP2K then dually phosphorylates and activates p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif. Activated p38 MAPK can then phosphorylate a variety of downstream targets, including other kinases and transcription factors, leading to changes in gene expression and cellular function.

Conclusion

This compound represents a novel chemical scaffold for the inhibition of p38 MAPK, discovered through an innovative ligand-based virtual screening approach. While the currently available biological data is limited, it demonstrates the potential of this compound series. This technical guide provides a foundational understanding of the discovery and characteristics of this compound. Further research, including the elucidation of a definitive synthetic route and more comprehensive biological evaluation, is necessary to fully characterize its potential as a therapeutic agent. The provided experimental protocols offer a starting point for researchers to further investigate the activity and mechanism of action of this and related compounds.

References

- 1. Synthesis, Antitumor Activity, and In Silico Drug Design of New Thieno[2,3-d]Pyrimidine-4-One Derivatives as Nonclassical Lipophilic Dihydrofolate Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effective techniques in healthy eating and physical activity interventions: a meta-regression - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. promega.com [promega.com]

- 5. One-Step Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones via a Catalytic Four-Component Reaction of Ketones, Ethyl Cyanoacetate, S8 and Formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of P38 MAPK and PKC in BLP induced TNF-alpha release, apoptosis, and NFkappaB activation in THP-1 monocyte cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Isoform Specificity of p38 MAPK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key target for therapeutic intervention in a range of diseases. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12/ERK6), and p38δ (MAPK13/SAPK4).[1][2] These isoforms exhibit distinct tissue distribution and substrate specificity, underscoring the importance of developing isoform-selective inhibitors to achieve targeted therapeutic effects while minimizing off-target toxicities. This technical guide provides a comprehensive overview of the methodologies required to characterize the isoform specificity of p38 MAPK inhibitors. It includes detailed experimental protocols for biochemical kinase assays, guidelines for data analysis and presentation, and visualizations of the core signaling pathway and experimental workflows.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a tiered kinase cascade activated by a variety of extracellular stimuli, including cytokines (e.g., TNF-α, IL-1β), growth factors, and environmental stressors like UV radiation and osmotic shock. Activation of the pathway begins with the phosphorylation of a MAP Kinase Kinase Kinase (MAPKKK), which in turn phosphorylates and activates a MAP Kinase Kinase (MAPKK). The primary MAPKKs for the p38 pathway are MKK3 and MKK6. These dual-specificity kinases then phosphorylate the p38 MAPK isoforms on a conserved TGY motif (Threonine-Glycine-Tyrosine) in their activation loop, leading to their activation.[3] Activated p38 MAPKs phosphorylate a wide array of downstream substrates, including other protein kinases and transcription factors, thereby regulating processes such as inflammation, apoptosis, cell cycle control, and cell differentiation.

Quantitative Assessment of Isoform Specificity

The primary method for determining the isoform specificity of a p38 MAPK inhibitor is through in vitro biochemical kinase assays. These assays measure the direct inhibitory effect of a compound on the enzymatic activity of each purified p38 MAPK isoform. The half-maximal inhibitory concentration (IC50) is the key metric derived from these experiments, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.

Data Presentation

A clear and concise presentation of the quantitative data is crucial for comparing the potency and selectivity of an inhibitor across the four p38 MAPK isoforms.

| Inhibitor | p38α IC50 (nM) | p38β IC50 (nM) | p38γ IC50 (nM) | p38δ IC50 (nM) | Selectivity Fold (α vs β/γ/δ) |

| p38 MAPK-IN-6 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |

| Control (e.g., SB203580) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Calculate] |

Table 1: Isoform Specificity Profile of p38 MAPK Inhibitors. The IC50 values for the test compound (this compound) and a known control inhibitor should be determined for each of the four p38 MAPK isoforms. Selectivity is calculated as the ratio of IC50 values (e.g., IC50(β) / IC50(α)).

Experimental Protocols

The following protocols describe standard methods for determining the IC50 values of a test compound against the p38 MAPK isoforms.

In Vitro Biochemical Kinase Assay (Western Blot-based)

This protocol outlines a method to measure the phosphorylation of a substrate by a specific p38 isoform in the presence of an inhibitor. The level of phosphorylated substrate is then quantified by Western blotting.

Materials and Reagents:

-

Recombinant, active human p38α, p38β, p38γ, and p38δ kinases

-

Recombinant human Activating Transcription Factor 2 (ATF2) protein (substrate)

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mM Na₃VO₄, 2 mM DTT)

-

ATP solution

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

Control inhibitor (e.g., SB203580)

-

SDS-PAGE loading buffer

-

Primary antibody against phospho-ATF2 (Thr71)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

PVDF membrane

-

96-well plates

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test inhibitor and control inhibitor in DMSO. A typical concentration range for an initial screen is 1 nM to 100 µM.

-

Kinase Reaction Setup:

-

In a 96-well plate, add 1 µL of the serially diluted inhibitor or DMSO (vehicle control) to each well.

-

Prepare a master mix containing the kinase assay buffer and the specific recombinant p38 isoform (e.g., p38α) to a final concentration of 10-20 ng per reaction.

-

Add 24 µL of the kinase master mix to each well.

-

Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

-

Initiation of Kinase Reaction:

-

Prepare a substrate/ATP master mix containing recombinant ATF2 (final concentration ~1 µ g/reaction ) and ATP (final concentration 100 µM) in kinase assay buffer.

-

Add 25 µL of the substrate/ATP mix to each well to start the reaction.

-

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination of Reaction: Stop the reaction by adding 50 µL of 2X SDS-PAGE loading buffer to each well.

-

Western Blot Analysis:

-

Boil the samples at 95°C for 5 minutes.

-

Load 20 µL of each sample onto a 10-12% SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody against phospho-ATF2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-ATF2.

-

Normalize the data to the vehicle control (100% activity).

-

Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

ADP-Glo™ Kinase Assay

This is a commercially available luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a high-throughput alternative to the Western blot-based method.

Procedure Outline:

-

Set up the kinase reaction with the specific p38 isoform, substrate, ATP, and inhibitor as described above.

-

After the incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

-

Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the IC50 values as described previously.

Conclusion

Determining the isoform specificity of p38 MAPK inhibitors is a critical step in the development of targeted therapeutics. The biochemical assays detailed in this guide provide a robust framework for quantifying the inhibitory activity of compounds against each of the four p38 isoforms. By systematically generating and analyzing these data, researchers can identify potent and selective inhibitors, paving the way for the development of safer and more effective treatments for inflammatory and other diseases driven by aberrant p38 MAPK signaling.

References

- 1. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 2. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to p38α MAPK Inhibition: A Case Study Approach

Disclaimer: Publicly available scientific literature and vendor information provide limited specific data on "p38 MAPK-IN-6," identifying it as a p38 MAPK inhibitor with low potency (14% inhibition at 10 µM)[1]. Due to the scarcity of detailed experimental data for this specific compound, this guide will utilize a well-characterized and widely studied p38α inhibitor, SB203580 , as a representative example to fulfill the request for an in-depth technical overview, including data presentation, experimental protocols, and pathway visualizations.

Introduction to p38 Mitogen-Activated Protein Kinases

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stress.[2][3] There are four main isoforms of p38 MAPK: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3][4] Of these, p38α is the most extensively studied isoform and is a key regulator of inflammatory pathways, making it a significant target for drug development in inflammatory diseases.[4]

The activation of p38 MAPKs is mediated through a tiered kinase cascade.[5][6] This pathway is initiated by various stress signals that activate MAP kinase kinase kinases (MAPKKKs), which in turn phosphorylate and activate MAP kinase kinases (MAPKKs).[6] Specifically, MKK3 and MKK6 are the primary upstream kinases that dually phosphorylate p38α on threonine and tyrosine residues (Thr180 and Tyr182), leading to its activation.[7] Once activated, p38α phosphorylates a range of downstream substrates, including other kinases and transcription factors, which ultimately regulate the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[2][4]

p38α Inhibition by SB203580: A Representative Inhibitor

SB203580 is a potent and selective, cell-permeable inhibitor of p38α and p38β MAPKs.[8] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its downstream targets.[5]

Quantitative Data on Inhibitor Activity

The following tables summarize the inhibitory activity of SB203580 against p38 isoforms and its selectivity against other kinases.

| Target Kinase | IC50 (nM) | Reference |

| p38α | 50 | [8] |

| p38β2 | 500 | [8] |

| Kinase | % Inhibition at 1 µM | Reference |

| p38α | >95% | [9] |

| p38β | ~80% | [9] |

| JNK1 | <10% | [9] |

| ERK1 | <10% | [9] |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical p38 MAPK signaling pathway and the point of intervention by an ATP-competitive inhibitor like SB203580.

Experimental Protocols

This section provides a detailed methodology for a key in vitro experiment used to characterize p38α inhibitors.

In Vitro p38α Kinase Inhibition Assay

This protocol outlines a typical immunofluorescence-based assay to quantify the inhibition of p38α phosphorylation in a cellular context.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., SB203580) against p38α MAPK activity in stimulated cells.

Materials:

-

Human monocytic cell line (e.g., THP-1)

-

Lipopolysaccharide (LPS) for cell stimulation

-

Test inhibitor (e.g., SB203580) at various concentrations

-

Primary antibody: Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182)

-

Secondary antibody: Fluorescently labeled goat anti-rabbit IgG

-

Nuclear counterstain (e.g., Hoechst 33342)

-

Fixation and permeabilization buffers

-

Wash buffers (e.g., PBS)

-

Microplate reader or high-content imaging system

Workflow Diagram:

Procedure:

-

Cell Seeding: Plate THP-1 cells into 96-well microplates and allow them to adhere overnight.

-

Inhibitor Treatment: Prepare serial dilutions of SB203580 in cell culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Incubate for 1-2 hours.

-

Cell Stimulation: Add LPS to each well (except for negative controls) to a final concentration known to induce robust p38 phosphorylation (e.g., 1 µg/mL). Incubate for 15-30 minutes.

-

Fixation and Permeabilization: Aspirate the medium and fix the cells with a formaldehyde-based fixative. Following fixation, permeabilize the cells with a detergent-based buffer to allow antibody entry.

-

Immunostaining:

-

Block non-specific antibody binding.

-

Incubate with the primary antibody against phospho-p38 MAPK.

-

Wash the cells to remove unbound primary antibody.

-

Incubate with the fluorescently labeled secondary antibody and the nuclear counterstain.

-

Wash the cells to remove unbound secondary antibody.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or a fluorescence microscope.

-

Quantify the mean fluorescence intensity of phospho-p38 staining in the cytoplasm and/or nucleus of the cells.

-

Normalize the phospho-p38 signal to the cell number (determined by the nuclear stain).

-

Plot the normalized fluorescence intensity against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Conclusion

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are p38 MAPK inhibitors and how do they work? [synapse.patsnap.com]

- 3. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. JCI Insight - p38 MAPKs — roles in skeletal muscle physiology, disease mechanisms, and as potential therapeutic targets [insight.jci.org]

- 6. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. selleckchem.com [selleckchem.com]

- 9. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]

The Impact of p38 MAPK Inhibition on Downstream Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including inflammatory cytokines, environmental stresses, and growth factors.[1] Dysregulation of this pathway is implicated in a variety of pathological conditions, most notably inflammatory diseases and cancer.[2] As such, the development of potent and specific p38 MAPK inhibitors is an area of intense research. This technical guide provides an in-depth overview of the effects of p38 MAPK inhibition on its key downstream targets, with a focus on the available data for the inhibitor p38 MAPK-IN-6 and other well-characterized inhibitors.

Mechanism of Action of p38 MAPK Inhibitors

p38 MAPK inhibitors typically function by competing with ATP for binding to the kinase domain of p38 MAPK, thereby preventing the phosphorylation and subsequent activation of its downstream substrates.[3] This blockade of signal transduction leads to the modulation of various cellular processes, including a reduction in the production of pro-inflammatory cytokines like TNF-α and IL-6.[4]

Core Signaling Pathway

The p38 MAPK cascade is a multi-tiered signaling module. Upstream mitogen-activated protein kinase kinases (MAPKKs), primarily MKK3 and MKK6, dually phosphorylate p38 MAPK on threonine and tyrosine residues within a conserved TGY motif, leading to its activation.[5] Activated p38 MAPK then phosphorylates a diverse range of downstream substrates, including other protein kinases and transcription factors.

Caption: The p38 MAPK signaling cascade and the inhibitory action of this compound.

Quantitative Analysis of this compound and Other Inhibitors

The available quantitative data for this compound is limited. However, data for other well-characterized p38 MAPK inhibitors provide a framework for understanding the expected potency and effects on downstream targets.

| Inhibitor | Target | Assay Type | IC50 / % Inhibition | Reference |

| This compound | p38 MAPK | Biochemical | 14% inhibition at 10 µM | [6] |

| SB203580 | p38α/β MAPK | Cell-free | 50 nM / 100 nM | [3] |

| CDD-450 | p38α-MK2 interaction | Biochemical | - | [7] |

| PF-3644022 | MK2 | Biochemical | Potent TNFα and IL-6 inhibition | [4] |

Table 1: Inhibitory Activity of Selected p38 MAPK Pathway Inhibitors. This table summarizes the reported inhibitory concentrations for this compound and other relevant inhibitors.

Effect on Downstream Kinases: MK2 and PRAK

MAPK-activated protein kinase 2 (MK2) and p38-regulated/activated protein kinase (PRAK, also known as MK5) are two key downstream protein kinases directly phosphorylated and activated by p38 MAPK.[8] Inhibition of p38 MAPK is expected to prevent the activation of MK2 and PRAK.

A study on a selective inhibitor of the p38α–MK2 axis, CDD-450, demonstrated that it effectively blocked the p38α-mediated activation of MK2 while sparing the activation of PRAK and another downstream target, ATF2.[7] This highlights the potential for developing inhibitors with specific downstream effects.

Effect on Transcription Factor: ATF2

Activating transcription factor 2 (ATF2) is a transcription factor that is directly phosphorylated by p38 MAPK at threonine residues Thr69 and Thr71.[9] This phosphorylation is crucial for its transcriptional activity. Consequently, inhibition of p38 MAPK leads to a reduction in ATF2 phosphorylation and its downstream gene regulatory functions.[9]

Experimental Protocols

Protocol 1: In Vitro p38 MAPK Kinase Assay

This protocol outlines a general method for assessing the inhibitory activity of a compound like this compound against p38 MAPK in a biochemical assay.

Materials:

-

Recombinant active p38α MAPK

-

Recombinant ATF2 protein (as substrate)

-

This compound (or other inhibitor) dissolved in DMSO

-

Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

SDS-PAGE loading buffer

-

Antibodies: anti-phospho-ATF2 (Thr71), HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a microplate, add the inhibitor dilutions or vehicle (DMSO) to the wells.

-

Add recombinant active p38α MAPK to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of recombinant ATF2 and ATP.

-

Incubate the reaction at 30°C for 30-60 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Boil the samples and resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-phospho-ATF2 (Thr71) antibody to detect the level of substrate phosphorylation.

-

Quantify the band intensities to determine the extent of inhibition.

Caption: Workflow for an in vitro p38 MAPK kinase assay.

Protocol 2: Cell-Based Assay for p38 MAPK Activity

This protocol describes a general method to evaluate the effect of a p38 MAPK inhibitor on the phosphorylation of a downstream target in a cellular context.

Materials:

-

Cell line (e.g., HeLa, THP-1)

-

Cell culture medium and supplements

-

This compound (or other inhibitor) dissolved in DMSO

-

Stimulating agent (e.g., Anisomycin, LPS)

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

Antibodies: anti-phospho-p38, anti-total-p38, anti-phospho-MK2, anti-total-MK2, HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in multi-well plates and grow to 70-80% confluency.

-

Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with an appropriate agonist (e.g., 10 µg/mL Anisomycin for 30 minutes) to activate the p38 MAPK pathway.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Perform Western blot analysis on equal amounts of protein from each sample.

-

Probe the membranes with antibodies against phosphorylated and total forms of p38 MAPK and its downstream targets (e.g., MK2) to assess the inhibitory effect of the compound.

-

Quantify the band intensities to determine the dose-dependent inhibition of downstream target phosphorylation.

Caption: Workflow for a cell-based p38 MAPK activity assay.

Conclusion

Inhibition of the p38 MAPK pathway represents a promising therapeutic strategy for a range of diseases. While specific quantitative data for this compound is currently limited, the established knowledge of the p38 MAPK signaling cascade and the effects of other well-characterized inhibitors provide a strong foundation for understanding its potential impact on downstream targets such as MK2, PRAK, and ATF2. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the efficacy and mechanism of action of novel p38 MAPK inhibitors. Further studies are warranted to fully elucidate the quantitative effects and therapeutic potential of this compound.

References

- 1. Precisely Ordered Phosphorylation Reactions in the p38 Mitogen-activated Protein (MAP) Kinase Cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The p38 MAPK inhibitors for the treatment of inflammatory diseases and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. p38 mitogen-activated protein kinase inhibitors--mechanisms and therapeutic potentials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. rupress.org [rupress.org]

- 9. Feedback regulation of p38 activity via ATF2 is essential for survival of embryonic liver cells - PMC [pmc.ncbi.nlm.nih.gov]

p38 MAPK-IN-6: A Technical Guide for Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of inflammatory responses, making it a key target for the development of novel anti-inflammatory therapeutics. This pathway, when activated by cellular stressors such as cytokines and lipopolysaccharides, triggers a cascade of downstream signaling events that ultimately lead to the production of pro-inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). The inhibitor known as p38 MAPK-IN-6, also identified as compound c47, has emerged from virtual screening efforts as a potential modulator of this pathway. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, available quantitative data, and relevant experimental considerations for its application in inflammation research.

Core Concepts: The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a three-tiered kinase cascade involving a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the p38 MAPK itself. Upon stimulation by inflammatory signals, upstream MAPKKs, primarily MKK3 and MKK6, phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates a variety of downstream substrates, including other kinases and transcription factors, which in turn regulate the expression of inflammatory genes.

Below is a diagram illustrating the canonical p38 MAPK signaling pathway and the point of intervention for inhibitors like this compound.

This compound: An Overview

This compound (also known as compound c47) is a small molecule inhibitor of p38 MAPK. It was identified through virtual screening techniques as a novel lead structure for targeting this kinase.

Chemical and Physical Properties

| Property | Value |

| Compound Name | This compound |

| Synonym | compound c47 |

| CAS Number | 421578-44-1 |

Quantitative Data

The primary source of quantitative data for this compound is the publication by Cheeseright et al. in the Journal of Medicinal Chemistry (2009). The publicly available information from suppliers indicates a basic level of inhibitory activity.

| Parameter | Value | Source |

| Target | p38 MAPK | MedchemExpress |

| Inhibition (%) | 14% at 10 µM | MedchemExpress[1] |

| IC50 | Data not publicly available; likely in primary literature. | - |

| Selectivity Profile | Data not publicly available; likely in primary literature. | - |

Note: For detailed quantitative data, including IC50 values, selectivity against different p38 isoforms (α, β, γ, δ), and off-target effects, it is imperative to consult the primary research article: Cheeseright TJ, et al. Novel lead structures for p38 MAP kinase via FieldScreen virtual screening. J Med Chem. 2009 Jul 23;52(14):4200-9.

Experimental Protocols

Detailed experimental protocols for the use of this compound are not available in the public domain and would be described in the aforementioned publication. However, general methodologies for assessing the efficacy of p38 MAPK inhibitors in inflammation research are well-established.

General Workflow for In Vitro Testing of this compound

The following diagram outlines a typical workflow for characterizing a novel p38 MAPK inhibitor in a laboratory setting.

Key Methodologies:

-

Cell Culture: Primary cells (e.g., peripheral blood mononuclear cells, macrophages, synoviocytes) or relevant cell lines (e.g., THP-1, RAW 264.7) are typically used.

-

Inflammatory Stimulation: Cells are stimulated with agents like lipopolysaccharide (LPS) or cytokines (e.g., TNF-α, IL-1β) to activate the p38 MAPK pathway.

-

Inhibitor Treatment: Cells are pre-treated with varying concentrations of this compound prior to stimulation.

-

Western Blotting: This technique is used to assess the phosphorylation status of p38 MAPK and its downstream targets (e.g., MK2) to confirm pathway inhibition.

-

ELISA (Enzyme-Linked Immunosorbent Assay): This assay quantifies the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) into the cell culture supernatant to measure the functional effect of the inhibitor.

-

qPCR (Quantitative Polymerase Chain Reaction): This method is employed to measure the mRNA expression levels of inflammatory genes to determine if the inhibitor acts at the transcriptional level.

-

Cytotoxicity Assays: Assays such as MTT or LDH release are important to ensure that the observed anti-inflammatory effects are not due to cellular toxicity.

Conclusion and Future Directions

This compound represents a lead compound identified through computational methods for the inhibition of a key inflammatory pathway. The currently available public data is limited, highlighting the necessity of consulting the primary scientific literature for in-depth characterization. For researchers in inflammation and drug discovery, this compound may serve as a starting point for further investigation and optimization. Future studies would need to focus on a comprehensive determination of its potency, selectivity, pharmacokinetic properties, and in vivo efficacy in animal models of inflammatory diseases. The development of more potent and selective analogs based on the structure of this compound could also be a promising avenue for therapeutic innovation.

References

In-Depth Technical Guide: p38 MAPK-IN-6 and Its Impact on Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) inhibitor, p38 MAPK-IN-6, with a specific focus on its role in the modulation of cytokine production. This document details the inhibitor's mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to p38 MAPK and its Role in Inflammation

The p38 MAP kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to a variety of extracellular stimuli, including stress, inflammatory cytokines, and pathogens.[1] Four isoforms of p38 MAPK have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). The activation of p38 MAPK signaling cascades is a critical component of the inflammatory response, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[1] Consequently, the inhibition of p38 MAPK represents a key therapeutic strategy for a range of inflammatory diseases.

This compound: A Novel Inhibitor

This compound, also known as compound c47, was identified through a virtual screening approach utilizing the FieldScreen technology. This compound emerged from a screen of 1.2 million commercially available compounds as a novel lead structure for the inhibition of p38 MAP kinase.

Mechanism of Action

Like other small molecule inhibitors of p38 MAPK, this compound is presumed to function as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the p38 kinase and preventing the phosphorylation of downstream substrates. This action effectively blocks the signaling cascade that leads to the transcription and translation of pro-inflammatory cytokine genes.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound. It is important to note that detailed public data on this specific compound is limited. The primary available data point comes from the initial screening study.

| Compound | Target | Assay Type | Result | Source |

| This compound (c47) | p38 MAPK | Biochemical Inhibition Assay | 14% inhibition at 10 µM | Cheeseright TJ, et al. (2009) |

Experimental Protocols

This section outlines the general experimental methodologies that would be employed to characterize the activity of a p38 MAPK inhibitor like this compound on cytokine production.

In Vitro p38 MAPK Enzymatic Assay

This assay is designed to determine the direct inhibitory effect of a compound on the enzymatic activity of the p38 MAPK protein.

Materials:

-

Recombinant human p38 MAPKα enzyme

-

ATP

-

Substrate (e.g., ATF2)

-

Assay buffer

-

This compound (or other test compounds)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of this compound in the appropriate solvent.

-

In a microplate, combine the recombinant p38 MAPKα enzyme, the substrate (ATF2), and the assay buffer.

-

Add the diluted this compound or vehicle control to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent.

-

The luminescence signal, which is proportional to the kinase activity, is read using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Cellular Assay for Cytokine Production Inhibition

This assay measures the ability of a compound to inhibit the production of cytokines in a cellular context, typically in response to an inflammatory stimulus.

Cell Line:

-

Human peripheral blood mononuclear cells (PBMCs), THP-1 monocytes, or other relevant immune cells.

Materials:

-

Cell culture medium

-

Lipopolysaccharide (LPS) or another inflammatory stimulus

-

This compound (or other test compounds)

-

ELISA kits for TNF-α, IL-6, and IL-1β

-

Cell viability assay reagent (e.g., MTT or CellTiter-Glo®)

Protocol:

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubate the cells for a defined period (e.g., 4-24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

In a parallel plate, assess cell viability in the presence of the compound to rule out cytotoxic effects.

-

Calculate the percentage of cytokine inhibition for each concentration of this compound and determine the IC50 values.

Signaling Pathways and Experimental Workflows

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling pathway leading to the production of pro-inflammatory cytokines.

Caption: p38 MAPK signaling pathway leading to cytokine production.

Experimental Workflow for Cytokine Inhibition Assay

The diagram below outlines the key steps in a typical cellular assay to evaluate the effect of an inhibitor on cytokine production.

Caption: Workflow for a cellular cytokine inhibition assay.

Conclusion

This compound represents a novel lead compound for the inhibition of the p38 MAPK pathway, a critical regulator of inflammatory cytokine production. While detailed characterization data for this specific molecule is not widely available, the established role of p38 MAPK in inflammation highlights the therapeutic potential of such inhibitors. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working in the field of inflammation and kinase inhibitor discovery. Further investigation into the specific activity and selectivity profile of this compound is warranted to fully elucidate its potential as a therapeutic agent.

References

An In-depth Technical Guide to p38 MAPK Inhibitors in Cancer Cell Lines

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide focuses on well-characterized p38 MAPK inhibitors due to the limited publicly available data for "p38 MAPK-IN-6". The information presented herein, including quantitative data and experimental protocols, pertains to representative inhibitors to provide a comprehensive overview of targeting the p38 MAPK pathway in cancer research.

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to a wide array of extracellular stimuli, including stress, cytokines, and growth factors. Its role in cancer is complex and context-dependent, acting as both a tumor suppressor and a promoter of tumor progression. This duality makes the p38 MAPK pathway a compelling target for therapeutic intervention. This guide provides a technical overview of the effects of several key p38 MAPK inhibitors on cancer cell lines, presenting quantitative data, detailed experimental protocols, and visual representations of the signaling pathway and experimental workflows.

Data Presentation: In Vitro and Cell-Based Assay Data for Representative p38 MAPK Inhibitors

The following tables summarize the inhibitory activity of several well-studied p38 MAPK inhibitors.

Table 1: In Vitro Kinase Inhibitory Activity (IC50)

| Inhibitor | p38α (nM) | p38β (nM) | p38γ (nM) | p38δ (nM) | Reference(s) |

| BIRB-796 (Doramapimod) | 38 | 65 | 200 | 520 | [1][2] |

| LY2228820 (Ralimetinib) | 5.3 | 3.2 | >1,000 | >1,000 | [3][4][5] |

| SCIO-469 (Talmapimod) | 9 | 90 | - | - | [6] |

| VX-745 (Neflamapimod) | 10 | 220 | >20,000 | - | [7] |

| SB203580 (Adezmapimod) | 50 | 500 | - | - | [8][9] |

Table 2: Cell-Based Assay Data in Cancer Cell Lines

| Inhibitor | Cell Line | Cancer Type | Assay Type | IC50 (µM) | Reference(s) |

| BIRB-796 | U87 | Glioblastoma | CCK-8 | 34.96 | [10][11] |

| U251 | Glioblastoma | CCK-8 | 46.30 | [10][11] | |

| HOP-92 | Lung Cancer | Growth Inhibition | 24.38 | [1] | |

| NCI-H2228 | Lung Cancer | Growth Inhibition | 23.67 | [1] | |

| CAPAN-1 | Pancreatic Cancer | Growth Inhibition | 22.19 | [1] | |

| LY2228820 | HeLa | Cervical Cancer | MK2 Phosphorylation Inhibition | 0.0098 | [3][4] |

| A549 | Non-Small Cell Lung Cancer | CXCL8 Secretion Inhibition | 0.145 | [3] | |

| SB203580 | MDA-MB-231 | Breast Cancer | MTT | 85.1 | [12][13] |

| CT6 | T-cell Lymphoma | Proliferation | 3-5 | [12] | |

| VX-745 | Werner Syndrome Dermal Fibroblasts | - | Cell Viability | 1.0 | [14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability and Proliferation Assays

1. CCK-8 (Cell Counting Kit-8) Assay

-

Objective: To determine the inhibitory effect of a compound on cell proliferation.

-

Procedure:

-

Seed approximately 6 x 10³ cells per well in a 96-well plate and culture overnight.

-

Treat cells with various concentrations of the p38 MAPK inhibitor (e.g., 0, 2, 4, 8, 16, 32, 64 μM of BIRB-796) for 24 or 48 hours in DMEM supplemented with 10% FBS.[10][11]

-

Add 10 μL of CCK-8 solution to each well and incubate for 1-2 hours at 37°C.[10][11]

-

Measure the absorbance at 450 nm using a spectrophotometric plate reader.[10][11]

-

Calculate the cell viability as a percentage of the vehicle-treated control.

-

2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

-

Objective: To assess cell metabolic activity as an indicator of cell viability.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Treat cells with the desired concentrations of the p38 MAPK inhibitor for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Western Blot Analysis for p38 MAPK Pathway Activation

-

Objective: To detect the phosphorylation status of p38 MAPK and its downstream targets.

-

Procedure:

-

Culture cells to 70-80% confluency and treat with the p38 MAPK inhibitor for the desired time (e.g., 1-4 hours).[15]

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, phospho-HSP27, and total HSP27 overnight at 4°C.[16]

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

In Vitro Kinase Assay

-

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of p38 MAPK isoforms.

-

Procedure (Spectrophotometric Coupled-Enzyme Assay for VX-745):

-

Incubate a fixed concentration of recombinant p38α or p38β enzyme (e.g., 15 nM) with varying concentrations of the inhibitor (e.g., VX-745) in DMSO for 10 minutes at 30°C. The reaction buffer should contain 0.1 M HEPES (pH 7.5), 10% glycerol, 10 mM MgCl₂, 2.5 mM phosphoenolpyruvate, 200 µM NADH, 150 µg/mL pyruvate kinase, 50 µg/mL lactate dehydrogenase, and 200 µM of a substrate peptide (e.g., EGF receptor peptide).[7]

-

Initiate the reaction by adding ATP (e.g., 100 µM for p38α, 70 µM for p38β).[7]

-

Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH and is proportional to the kinase activity.[7]

-

Calculate the IC50 value from the rate data as a function of the inhibitor concentration.

-

Mandatory Visualizations

p38 MAPK Signaling Pathway

Caption: Canonical p38 MAPK signaling cascade and point of therapeutic intervention.

General Experimental Workflow for Evaluating p38 MAPK Inhibitors

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Characterization of LY2228820 dimesylate, a potent and selective inhibitor of p38 MAPK with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. rndsystems.com [rndsystems.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. BIRB796, an Inhibitor of p38 Mitogen-Activated Protein Kinase, Inhibits Proliferation and Invasion in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. glpbio.com [glpbio.com]

- 13. Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 14. glpbio.com [glpbio.com]

- 15. LY2228820 Dimesylate, a Selective Inhibitor of p38 Mitogen-activated Protein Kinase, Reduces Angiogenic Endothelial Cord Formation in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. LY2228820 induces synergistic anti-cancer effects with anti-microtubule chemotherapeutic agents independent of P-glycoprotein in multidrug resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of p38 MAPK Inhibition in Neuroinflammation: A Technical Guide for Researchers

A Note on p38 MAPK-IN-6: Extensive literature searches did not yield specific data or experimental protocols for a compound designated "this compound." Therefore, this guide will provide a comprehensive overview of the p38 mitogen-activated protein kinase (MAPK) signaling pathway as a therapeutic target in neuroinflammation. It will detail the mechanism of action, summarize quantitative data from studies on representative, well-characterized p38 MAPK inhibitors, and provide standardized experimental protocols relevant to the field. This information is intended to serve as a foundational resource for researchers and drug development professionals investigating novel p38 MAPK inhibitors for neuroinflammatory disorders.

The p38 MAPK Signaling Pathway in Neuroinflammation

The p38 MAPK pathway is a critical regulator of the cellular response to stress and inflammatory stimuli.[1] In the central nervous system (CNS), this pathway plays a significant role in mediating neuroinflammatory processes, particularly through the activation of glial cells such as microglia and astrocytes.[2][3]

Under pathological conditions, such as in Alzheimer's disease (AD), the presence of stimuli like amyloid-beta (Aβ) oligomers or lipopolysaccharide (LPS) triggers a signaling cascade that leads to the activation of p38 MAPK.[4][5] This cascade typically involves a three-tiered mechanism starting with a MAP kinase kinase kinase (MAPKKK), which phosphorylates and activates a MAP kinase kinase (MAPKK), which in turn dually phosphorylates and activates p38 MAPK.[6]

Once activated, p38 MAPK phosphorylates various downstream targets, including transcription factors and other kinases. This leads to the increased production and release of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α).[3][7] This sustained production of inflammatory mediators by activated glia can contribute to synaptic dysfunction, neuronal damage, and the progression of neurodegenerative diseases.[8][9] Consequently, the inhibition of p38 MAPK is a promising therapeutic strategy to mitigate neuroinflammation.[2]

Quantitative Data for Representative p38 MAPK Inhibitors

Several small molecule inhibitors of p38 MAPK have been evaluated in preclinical models of neuroinflammation. The following tables summarize the quantitative efficacy of some of these compounds in reducing inflammatory responses.

Table 1: In Vitro Efficacy of p38 MAPK Inhibitors on Cytokine Production

| Inhibitor | Cell Type | Stimulus | Cytokine Measured | Concentration | % Inhibition / Fold Change | Reference |

| BIRB 796 | HMC3 (human microglia) | Aβ1-40 | IL-6 | Dose-dependent | Abrogates Aβ-induced increase | [4] |

| SB202190 | HMC3 (human microglia) | Aβ1-40 | IL-6 | Not specified | Abrogates Aβ-induced increase | [10] |

| MW01-2-069A-SRM | Primary glia | Amyloid-beta | IL-1β | Not specified | Attenuates increase | [8] |

Table 2: In Vivo Efficacy of p38 MAPK Inhibitors in Neuroinflammation Models

| Inhibitor | Animal Model | Treatment Regimen | Key Outcome | Result | Reference |

| MW01-2-069A-SRM | AD-relevant mouse model | 2.5 mg/kg, oral | Synaptophysin loss | Attenuated | [8] |

| MW01-2-069A-SRM | AD-relevant mouse model | 2.5 mg/kg, oral | Y-maze behavioral deficit | Ameliorated | [8] |

| Neflamapimod | Mild AD patients | Clinical trial | Cognition | No significant effect vs. placebo in larger trials | [11] |

Experimental Protocols

The evaluation of novel p38 MAPK inhibitors typically involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action.

In Vitro Microglial Activation Assay

This protocol is designed to assess the ability of a test compound to inhibit the production of pro-inflammatory cytokines in cultured microglial cells stimulated with a pro-inflammatory agent.

1. Cell Culture:

-

Culture human HMC3 or murine BV-2 microglial cells in appropriate media (e.g., DMEM supplemented with 10% FBS and antibiotics) until they reach 80-90% confluency.

2. Treatment:

-

Pre-treat the cells with various concentrations of the p38 MAPK inhibitor (e.g., 0.1, 1, 10 µM) or vehicle control for 1-2 hours.

-

Stimulate the cells with a pro-inflammatory agent such as LPS (100 ng/mL) or Aβ oligomers (e.g., 2 µM Aβ1-40) for a specified time (e.g., 8-24 hours).[12]

3. Cytokine Measurement (ELISA):

-

Collect the cell culture supernatant.

-

Measure the concentration of secreted cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

4. Western Blot for p38 Phosphorylation:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody against phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip and re-probe the membrane for total p38 MAPK as a loading control.

In Vivo Model of LPS-Induced Neuroinflammation

This protocol outlines a common in vivo model to test the efficacy of a p38 MAPK inhibitor in a living organism.

1. Animal Model:

-

Use adult C57BL/6 mice. Allow them to acclimate for at least one week before the experiment.

2. Compound Administration:

-

Administer the test inhibitor (e.g., MW01-2-069A-SRM at 2.5 mg/kg) or vehicle via an appropriate route (e.g., oral gavage, intraperitoneal injection).[8]

3. Induction of Neuroinflammation:

-

After a pre-treatment period (e.g., 1 hour), induce neuroinflammation by administering a single intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

4. Sample Collection and Analysis:

-

At a designated time point post-LPS injection (e.g., 6, 24, or 48 hours), euthanize the animals.

-

Perfuse the animals with saline and collect the brain.

-

Homogenize the hippocampus or cortex for analysis of cytokine levels by ELISA or for Western blotting to assess p-p38 levels.

-

Alternatively, fix the brain in paraformaldehyde for immunohistochemical analysis of microglial activation (e.g., Iba1 staining) and p-p38 localization.

5. Behavioral Testing:

-

In chronic models or for assessing functional outcomes, perform behavioral tests such as the Y-maze for spatial memory or the open field test for anxiety-like behavior.[8]

References

- 1. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. Role of p38 MAPK Signaling in Neurodegenerative Diseases: A Mechanistic Perspective [jscimedcentral.com]

- 4. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 7. The p38 MAP Kinase Family as Regulators of Proinflammatory Cytokine Production in Degenerative Diseases of the CNS [aginganddisease.org]

- 8. A novel p38α MAPK inhibitor suppresses brain proinflammatory cytokine up-regulation and attenuates synaptic dysfunction and behavioral deficits in an Alzheimer's disease mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. p38-MAPK and CDK5, signaling pathways in neuroinflammation: a potential therapeutic intervention in Alzheimer's disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. p38 MAPK Is a Major Regulator of Amyloid Beta-Induced IL-6 Expression in Human Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of the p38 MAPK Pathway to Reduce Neuroinflammation and Protein Accumulation in Alzheimer’s Disease – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for p38 MAPK-IN-6 In Vitro Kinase Assay

These application notes provide a detailed protocol for determining the in vitro inhibitory activity of p38 MAPK-IN-6, a known inhibitor of p38 mitogen-activated protein kinase (MAPK). This document is intended for researchers, scientists, and drug development professionals working on p38 MAPK signaling and inhibitor screening.

Introduction

The p38 mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1] This pathway is implicated in a variety of human diseases, including inflammatory disorders, cancer, and neurodegenerative diseases. The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] Activation of p38 MAPKs occurs through dual phosphorylation on threonine and tyrosine residues within a conserved TGY motif by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6.[2] Once activated, p38 MAPKs phosphorylate a range of downstream substrates, including transcription factors like ATF2 and other kinases such as MAPK-activated protein kinase 2 (MAPKAP-K2), leading to the modulation of gene expression and various cellular processes.[1][2]

p38 MAPK inhibitors are typically small molecules that bind to the ATP-binding pocket of the enzyme, preventing its activation and the subsequent phosphorylation of downstream targets.[3] This inhibition can effectively reduce the production of pro-inflammatory cytokines.[3] this compound is an inhibitor of p38 MAPK.[4]

p38 MAPK Signaling Pathway

The following diagram illustrates the canonical p38 MAPK signaling cascade, from upstream activators to downstream substrates.

Caption: The p38 MAPK signaling pathway is activated by external stimuli, leading to cellular responses.

Quantitative Data for p38 MAPK Inhibitors

| Compound | Target | IC50 | Notes |

| p38 MAPK-IN-4 | p38 MAPK | 35 nM | A potent inhibitor of p38 MAP kinase.[5] |

| This compound | p38 MAPK | Not Available | Shows 14% inhibition at 10 µM.[4] |

| SB202190 | p38α/β MAPK | 50 nM/100 nM | A potent p38 MAPK inhibitor.[6] |

Experimental Protocol: In Vitro p38α MAPK Kinase Assay

This protocol is adapted from established methods for measuring p38 MAPK activity and can be used to determine the IC50 of inhibitors like this compound.[1][4] The assay measures the phosphorylation of the substrate ATF2 by recombinant active p38α MAPK.

Materials and Reagents

-

Recombinant active p38α MAPK

-

GST-tagged ATF2 substrate

-

This compound

-

Kinase Assay Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT[4]

-

ATP

-

[γ-³²P]ATP (for radioactive detection) or anti-phospho-ATF2 (Thr71) antibody (for Western blot detection)

-

96-well plates

-

SDS-PAGE loading buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Experimental Workflow

The following diagram outlines the major steps of the in vitro kinase assay.

Caption: Workflow for the in vitro p38 MAPK kinase assay.

Detailed Procedure

-

Prepare Kinase Reaction Mix : In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer and recombinant active p38α MAPK to a final concentration of 10-20 ng per reaction.[1]

-

Compound Addition : Add 1 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM in a serial dilution) or DMSO (vehicle control) to the wells of a 96-well plate.[1]

-

Kinase Addition : Add 24 µL of the kinase reaction mix to each well containing the compound or vehicle. Gently mix and pre-incubate for 10 minutes at room temperature.[1]

-

Initiate Kinase Reaction : Prepare a substrate/ATP mix containing recombinant ATF2 (final concentration ~1 µ g/reaction ) and ATP (final concentration 100 µM) in kinase assay buffer.[1] For radioactive detection, include [γ-³²P]ATP in this mix. Add 25 µL of this mix to each well to start the reaction.[1]

-

Incubation : Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[1][4]

-

Terminate Reaction : Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer to each well.[1]

Detection Methods

A. Western Blot Analysis [1]

-

Boil the samples at 95-100°C for 5 minutes.

-

Load 20 µL of each sample onto a 10% SDS-PAGE gel and perform electrophoresis.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-ATF2 (Thr71) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.

B. Radioactive Detection

-

After terminating the reaction, spot the reaction mixture onto phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Conclusion

The provided protocol offers a robust method for evaluating the in vitro efficacy of this compound and other potential inhibitors of p38 MAPK. By quantifying the inhibition of substrate phosphorylation, researchers can accurately determine the potency of these compounds, which is a critical step in the drug discovery and development process for p38 MAPK-targeted therapies.

References

Application Notes and Protocols for Cell-Based Assays Using p38 MAPK Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2][3] This pathway is implicated in a spectrum of human diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.[4][5] The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[3][4] Activation of p38 MAPKs is mediated by upstream MAPK kinases (MKKs), primarily MKK3 and MKK6, through dual phosphorylation on a conserved TGY motif.[6][7][8] Once activated, p38 MAPKs phosphorylate a variety of downstream substrates, including transcription factors and other kinases, thereby modulating gene expression and other cellular processes.[2][3]

p38 MAPK inhibitors, such as p38 MAPK-IN-6, are small molecules that typically bind to the ATP-binding pocket of the p38 MAPK enzyme, preventing its activation and the subsequent phosphorylation of downstream targets.[5] By blocking this pathway, these inhibitors can effectively reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β.[5][9] This application note provides detailed protocols for both biochemical and cell-based assays to evaluate the inhibitory potential of compounds like this compound.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a multi-tiered cascade initiated by various extracellular stimuli. These stimuli activate MAPK Kinase Kinases (MAPKKKs), which in turn phosphorylate and activate MAPK Kinases (MAPKKs).[9] Specifically, MKK3 and MKK6 are the primary activators of p38 MAPK.[6][9] Activated p38 MAPK then phosphorylates downstream targets, leading to a cellular response.[9]

Caption: p38 MAPK signaling cascade and point of inhibition.

Biochemical Kinase Assay Protocol

This in vitro assay measures the direct enzymatic activity of purified, active p38 MAPK and the inhibitory effect of compounds like this compound.

Materials and Reagents:

-

Recombinant active p38α MAPK

-

Recombinant ATF-2 (substrate)

-

This compound (or other test inhibitors)

-

SB203580 (positive control inhibitor)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

-

ATP

-

96-well plates

-

SDS-PAGE loading buffer

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-ATF-2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound and the positive control in DMSO. Create a serial dilution in the Kinase Assay Buffer.

-

Kinase Reaction Mix: Prepare a master mix containing the kinase assay buffer and recombinant active p38α MAPK.

-

Compound Addition: Add 1 µL of the diluted compounds or DMSO (vehicle control) to the wells of a 96-well plate.

-

Kinase Addition: Add 24 µL of the kinase reaction mix to each well and pre-incubate for 10 minutes at room temperature.

-

Initiate Kinase Reaction: Prepare a substrate/ATP mix containing recombinant ATF2 and ATP. Add 25 µL of this mix to each well.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Terminate Reaction: Stop the reaction by adding 25 µL of 2X SDS-PAGE loading buffer.

-

Western Blot Analysis:

-

Boil the samples and load them onto an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against phosphorylated ATF-2.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Data Analysis: